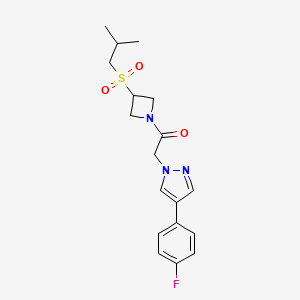
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a complex organic molecule that incorporates a pyrazole moiety and an azetidine structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is C16H20FN3OS. The structure features a 4-fluorophenyl group attached to a pyrazole ring, which is further linked to an azetidine moiety containing an isobutylsulfonyl substituent. This unique combination of functional groups is expected to contribute to its biological activity.
Biological Activity Overview
The biological activities of compounds containing pyrazole and azetidine rings have been widely studied. These compounds are known for their anti-inflammatory, anti-diabetic, anti-cancer, and analgesic properties. The specific compound has shown promise in several areas:
1. Anti-Diabetic Activity
Research indicates that pyrazole derivatives can exhibit significant anti-diabetic effects. In a study evaluating various pyrazole-containing compounds, some demonstrated remarkable anti-hyperglycemic activity, potentially due to their ability to modulate glucose metabolism and improve insulin sensitivity .
2. Anti-Inflammatory Properties
Compounds with azetidine structures have been reported to possess anti-inflammatory effects. The incorporation of the isobutylsulfonyl group may enhance this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
3. Anticancer Potential
The presence of the pyrazole ring is associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The compound's ability to target specific molecular pathways may make it a candidate for further development in cancer therapeutics .
The mechanisms through which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of enzymes involved in metabolic pathways, including those regulating glucose levels and inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
- Cytokine Regulation : By modulating the expression of cytokines, the compound may help in reducing inflammation and improving metabolic profiles in diabetic models.
Case Studies
Several studies have investigated the biological activities of similar compounds:
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-13(2)12-26(24,25)17-9-21(10-17)18(23)11-22-8-15(7-20-22)14-3-5-16(19)6-4-14/h3-8,13,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMVGHMMSZOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














